molecular formula C20H22N2O4 B2966746 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-59-6

4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline

Cat. No.: B2966746
CAS No.: 306730-59-6
M. Wt: 354.406
InChI Key: QDYOPVDEUGNELW-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline is a synthetic aromatic amine featuring a unique hybrid structure. Its core consists of:

  • An aniline backbone substituted at the para position with a cyclohexyl group (C₆H₁₁).
  • An N-methyl linkage connecting the aniline nitrogen to a 6-nitro-2H-1,3-benzodioxol-5-ylmethyl moiety.

The benzodioxol ring system incorporates a nitro group at position 6, introducing electron-withdrawing effects, and a methyl bridge at position 5, which anchors the benzodioxol to the aniline nitrogen. The compound’s molecular formula is C₂₀H₂₁N₃O₄, with a calculated molecular weight of 367.40 g/mol.

Properties

IUPAC Name

4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-22(24)18-11-20-19(25-13-26-20)10-16(18)12-21-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h6-11,14,21H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYOPVDEUGNELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Intermediate: The synthesis begins with the preparation of the 6-nitro-2H-1,3-benzodioxole intermediate. This can be achieved through nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation Reaction: The nitrobenzodioxole intermediate is then subjected to an alkylation reaction with an appropriate alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Formation of the Aniline Derivative: The final step involves the coupling of the alkylated benzodioxole with cyclohexylamine under reductive amination conditions, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Concentrated nitric acid, sulfuric acid, halogens.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that compounds containing the benzodioxole moiety exhibit promising anticancer properties. The compound may interact with specific biological pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Compounds similar to 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline have been evaluated for their anti-inflammatory properties. These compounds can serve as potential leads in drug discovery for treating inflammatory diseases by inhibiting pro-inflammatory cytokines and mediators .
  • Neuroprotective Properties :
    • The compound may also show neuroprotective effects, making it a candidate for the treatment of neurodegenerative disorders. Research into related compounds indicates potential benefits in protecting neuronal cells from oxidative stress and excitotoxicity .

Agricultural Applications

  • Fungicidal Activity :
    • The compound has been explored for its potential as a fungicide. Its structure suggests it could disrupt fungal cell wall synthesis or interfere with metabolic pathways critical for fungal growth. Patents have been filed detailing its use in controlling plant diseases caused by various fungal pathogens .

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a common aniline backbone with derivatives reported in the literature (), but its substituents distinguish it in terms of electronic and steric effects. Below is a comparative analysis with four analogs (6p, 6q, 6u, and N-ethyl derivative) from :

Table 1: Comparative Data for 4-Cyclohexyl-N-[(6-Nitro-2H-1,3-Benzodioxol-5-yl)Methyl]Aniline and Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Spectral Features (IR/NMR)
Target Compound C₂₀H₂₁N₃O₄ 367.40 Not reported Nitrobenzodioxol, cyclohexyl, aniline Hypothesized: NO₂ stretches ~1520/1350 cm⁻¹
(6p) 4-[1H-Indol-3-yl(2,4-Dichlorophenyl)Methyl]-N-Methylaniline C₂₃H₁₈Cl₂N₂ 393.31 185–190 Indole, dichlorophenyl, aniline IR: 3350 cm⁻¹ (N–H); ¹H NMR: δ 7.25–6.80 (m)
(6q) 4-[1,3-Benzodioxol-5-yl(1H-Indol-3-yl)Methyl]-N-Methylaniline C₂₂H₁₈N₂O₂ 342.40 165–170 Benzodioxol, indole, aniline IR: 1500 cm⁻¹ (C–O); ¹H NMR: δ 7.10–6.60 (m)
(6u) 4-[1H-Indol-3-yl(Naphthalen-1-yl)Methyl]-N-Methylaniline C₂₆H₂₂N₂ 362.47 85–90 Naphthyl, indole, aniline IR: 1600 cm⁻¹ (C=C); ¹H NMR: δ 8.20–6.70 (m)
N-Ethyl-4-[1H-Indol-3-yl(Phenyl)Methyl]Aniline C₂₃H₂₂N₂ 326.44 120–125 Phenyl, indole, ethylamine IR: 3300 cm⁻¹ (N–H); ¹H NMR: δ 7.30–6.80 (m)

Key Observations

Substituent Effects on Physical Properties :
  • Melting Points : The target compound’s bulky cyclohexyl group and polar nitrobenzodioxol moiety suggest a higher melting point compared to less substituted analogs like (6u) (85–90°C). However, this may be offset by steric hindrance reducing crystal packing efficiency.
  • Electronic Effects : The nitro group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., indole in 6p, 6q) or neutral substituents (naphthyl in 6u). This would influence reactivity in electrophilic substitution or hydrogen-bonding interactions.
Spectral Characteristics :
  • IR Spectroscopy : The nitro group’s asymmetric/symmetric stretches (~1520/1350 cm⁻¹) and benzodioxol C–O vibrations (~1250–1050 cm⁻¹) would dominate the target’s IR spectrum, differing from indole N–H stretches (~3350 cm⁻¹) in analogs like 6p or 6q .
  • ¹H NMR: The benzodioxol protons in the target compound would experience deshielding due to the nitro group, shifting downfield compared to non-nitro analogs (e.g., 6q’s δ 7.10–6.60).

Biological Activity

4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline can be described as follows:

  • Molecular Formula : C15H18N2O4
  • Molar Mass : 290.31 g/mol
  • CAS Number : Not specifically listed but can be related to similar compounds.

Research indicates that compounds containing the benzodioxole moiety exhibit various biological activities, including anti-inflammatory and anticancer effects. The nitro group in the structure may contribute to its reactivity and interaction with biological targets.

Tyrosinase Inhibition

One notable area of activity is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds with similar structures have demonstrated significant inhibitory effects on tyrosinase activity, suggesting that 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline may also possess this property. For instance, related compounds have shown IC50 values ranging from 1 µM to 25 µM against tyrosinase in various studies .

Biological Activity Overview

The biological activity of 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline can be summarized in the following table:

Activity Description Reference
Tyrosinase Inhibition Potential inhibition of melanin production through tyrosinase inhibition.
Antioxidant Activity Possible reduction of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.
Anti-inflammatory Effects May exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Anticancer Potential Similar compounds have shown cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Tyrosinase Inhibitory Activity : A study on related compounds demonstrated that modifications to the benzodioxole structure significantly impacted tyrosinase inhibition. The most potent derivatives achieved IC50 values lower than 10 µM .
  • Antioxidant Properties : Compounds with similar scaffolds were evaluated for their ability to scavenge free radicals in vitro, showing significant antioxidant activity which may contribute to their overall therapeutic effects .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives of benzodioxole exhibit cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline, and how can reaction yields be improved?

  • Methodology : A stepwise approach is recommended:

  • Step 1 : Synthesize the benzodioxol-nitro intermediate via nitration of 2H-1,3-benzodioxol-5-yl derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration .
  • Step 2 : Functionalize the intermediate using Suzuki-Miyaura cross-coupling (e.g., with cyclohexylboronic acid) in the presence of Pd(PPh₃)₄ as a catalyst, achieving yields >60% in toluene/EtOH at 80°C .
  • Step 3 : Perform reductive amination between the nitro group and a cyclohexyl-aniline derivative using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) .
    • Yield Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or LC-MS.

Q. What analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Primary Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C6 of benzodioxol, cyclohexyl protons at δ 1.2–2.1 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 411.18) and fragmentation patterns .
  • IR : Identify nitro (1520–1350 cm⁻¹) and benzodioxol (1250–950 cm⁻¹) stretches .
    • Data Contradictions : Cross-validate with X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in overlapping signals .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/EtOAc 8:1 to 4:1) to separate polar nitro/byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O) based on solubility tests. Typical yields post-purification: 50–70% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Workflow :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (via OLEX2) is ideal for structure solution .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address disorder in the cyclohexyl group via PART instructions .
    • Output : Generate ORTEP diagrams to visualize bond angles/distances, confirming steric effects from the cyclohexyl group .

Q. How does the nitro group’s electron-withdrawing nature influence the compound’s reactivity in downstream applications?

  • Experimental Design :

  • Electrochemical Studies : Perform cyclic voltammetry (e.g., in DMF with 0.1 M TBAP) to measure reduction potentials (E₁/₂ for nitro → amine).
  • Computational Analysis : Use DFT (B3LYP/6-31G*) to map LUMO localization on the nitro-benzodioxol moiety, correlating with nucleophilic attack susceptibility .

Q. What computational methods predict this compound’s binding affinity in biological targets (e.g., enzymes)?

  • Protocol :

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase). Parameterize the ligand’s partial charges via Gaussian09 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of binding poses, focusing on nitro/benzodioxol interactions .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Case Study : Replace the cyclohexyl group with aryl substituents (e.g., 4-methoxyphenyl) via Buchwald-Hartwig coupling. Compare bioactivity profiles to identify steric/electronic contributions .

Q. What experimental conditions accelerate degradation of this compound, and how can stability be enhanced?

  • Stability Tests :

  • Thermal : Heat samples at 50–100°C in DMSO-d₆; monitor decomposition via ¹H NMR.
  • Photolytic : Expose to UV light (254 nm) and track nitro group reduction by LC-MS.
    • Mitigation : Add antioxidants (e.g., BHT) or store in amber vials under inert gas .

Q. Can alternative cross-coupling methodologies (e.g., C-H activation) improve synthetic efficiency?

  • Exploration : Test Pd-NHC catalysts for direct arylation of benzodioxol derivatives, avoiding pre-functionalized intermediates. Monitor regioselectivity at C5/C6 positions via GC-MS .

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